molecular formula C4H10N2O4Zn B13399303 Bis(2-aminoacetoxy)ZINC

Bis(2-aminoacetoxy)ZINC

Cat. No.: B13399303
M. Wt: 215.5 g/mol
InChI Key: UAPAAGYFAKILBT-UHFFFAOYSA-N
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Description

Bis(2-aminoacetoxy)ZINC, also known as zinc glycinate or bis(glycinato-N,O)zinc, is a coordination complex where zinc ions are chelated by two glycine molecules via their amino and carboxylate groups. Its molecular formula is C₄H₈N₂O₄Zn, and it is recognized under EINECS 238-173-1 and CAS registry numbers such as 7214-08-6 . This compound is widely utilized in nutritional supplements due to its high bioavailability compared to inorganic zinc salts like zinc sulfate. It exhibits superior solubility in water, making it suitable for pharmaceutical and agricultural applications .

Properties

Molecular Formula

C4H10N2O4Zn

Molecular Weight

215.5 g/mol

IUPAC Name

2-aminoacetic acid;zinc

InChI

InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);

InChI Key

UAPAAGYFAKILBT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N.C(C(=O)O)N.[Zn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoacetoxy)ZINC typically involves the reaction of zinc salts with 2-aminoacetic acid derivatives under controlled conditions. One common method is to dissolve zinc chloride in an aqueous solution and then add 2-aminoacetic acid. The reaction mixture is stirred and heated to facilitate the formation of the desired complex. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where zinc salts and 2-aminoacetic acid are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Structural Characterization

The coordination environment of Zn²⁺ in this complex involves four donor atoms from two glycine molecules. Each glycine ligand binds through its amino (-NH₂) and carboxylate (-COO⁻) groups, forming a distorted tetrahedral geometry around the zinc center .

Table 2: Key Structural Features

Property Details
Coordination Tetrahedral geometry with two glycine ligands
Bond Lengths Zn–N and Zn–O bonds (specific distances vary by ligand arrangement)
Stability Resistant to dissociation under neutral pH conditions

Dissociation in Acidic Media

Under acidic conditions, the complex can dissociate to release Zn²⁺ and glycine:

Zn(Gly)2+2 H+Zn2++2 Glycine\text{Zn(Gly)}_2 + 2\ \text{H}^+ \rightarrow \text{Zn}^{2+} + 2\ \text{Glycine}

This reaction is pH-dependent and occurs in environments where the glycine ligands are protonated, weakening their coordination to Zn²⁺ .

Ligand Substitution

While not explicitly studied for this specific complex, analogous zinc-amino acid complexes can undergo ligand substitution with stronger chelating agents (e.g., EDTA). The reaction may proceed via a displacement mechanism:

Zn(Gly)2+LigandZn(Ligand)n+Glycine\text{Zn(Gly)}_2 + \text{Ligand} \rightarrow \text{Zn(Ligand)}_n + \text{Glycine}

Such reactions depend on the stability constants of the incoming ligand relative to glycine .

Biological Relevance

Zinc glycinate complexes are biologically significant due to their role in metalloenzymes and nutritional supplements. They exhibit enhanced bioavailability compared to inorganic zinc salts, making them candidates for dietary supplements .

Stability in Solutions

The complex remains stable in neutral to slightly basic aqueous solutions. At extremes of pH (strongly acidic or basic), it may decompose into Zn²⁺ ions and glycine derivatives .

Table 3: Stability in Different pH Environments

pH Range Behavior
Neutral Stable coordination complex
Acidic Dissociation into Zn²⁺ and glycine
Basic Potential precipitation of ZnO

NMR Spectroscopy

¹H NMR is used to confirm the coordination environment of Zn²⁺. The absence of broad peaks for glycine protons suggests stable binding .

X-ray Crystallography

Single-crystal X-ray diffraction provides direct evidence of the tetrahedral geometry and ligand arrangements .

Scientific Research Applications

Chemistry: Bis(2-aminoacetoxy)ZINC is used as a catalyst in various organic synthesis reactions due to its ability to coordinate with different substrates and facilitate chemical transformations.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model for zinc-containing metalloenzymes.

Medicine: The compound’s potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent. It is also being investigated for its role in zinc supplementation therapies.

Industry: In industrial applications, this compound is used in the production of zinc-based coatings and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism by which Bis(2-aminoacetoxy)ZINC exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. The zinc ion in the compound can coordinate with different substrates, stabilizing transition states and lowering activation energies. This coordination ability makes it an effective catalyst in both chemical and biological systems. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Bis(2-aminoacetoxy)ZINC vs. Bis(2-aminoacetoxy)Copper

Bis(2-aminoacetoxy)Copper (CAS 13479-54-4, molecular formula C₄H₈CuN₂O₄) serves as the copper analog. Key differences include:

Property This compound Bis(2-aminoacetoxy)Copper
Molecular Weight ~215.5 g/mol (calculated) 211.66 g/mol
Thermal Stability Stable under physiological conditions Decomposes at 228°C
Color/Appearance White crystalline solid Blue crystalline solid
Applications Dietary supplements, corrosion inhibition Catalysis, niche industrial uses

Key Findings :

  • Bioavailability : Zinc glycinate is preferred in supplements due to lower toxicity and better absorption than copper glycinate, which can cause oxidative stress in excess .
  • Coordination Geometry : Zinc adopts tetrahedral coordination, while copper often forms distorted octahedral or square-planar structures, affecting reactivity .

Comparison with Other Metal Glycinates

  • Solubility : Zinc glycinate > iron glycinate (due to lower hydrolysis tendency of Zn²⁺ compared to Fe³⁺).
  • Stability : Copper glycinate’s lower thermal stability (228°C decomposition) contrasts with zinc’s robustness in aqueous media .

Research Findings on Functional Performance

Corrosion Inhibition

This compound and related aminoacetoxy-metal complexes demonstrate corrosion inhibition. For example, in a study on 45# carbon steel in HCl, analogs like N,N'-bis[4,6-bis(2-aminoacetoxy)-1,3,5-triazinyl]-hexanediamine (TFYJ) achieved 98.37% inhibition efficiency at 100 mg/L.

Biological Activity

Bis(2-aminoacetoxy)ZINC is a zinc(II) complex that has garnered attention due to its potential biological activities, particularly in dermatology and antimicrobial applications. Zinc itself is an essential trace element involved in numerous biological processes, including enzyme function, immune response, and cellular growth. The incorporation of aminoacetoxy groups enhances the solubility and bioavailability of zinc, making it a promising candidate for therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of zinc salts with 2-aminoacetic acid under controlled conditions. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Research indicates that zinc complexes, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated that zinc complexes can effectively inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Zinc Complexes

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µM
Escherichia coli75 µM
Pseudomonas aeruginosa100 µM
ZnPCAStaphylococcus aureus60 µM
Escherichia coli80 µM

The mechanism of action for these complexes often involves disruption of bacterial cell membranes and interference with metabolic processes, leading to cell death .

Cytotoxicity Studies

In addition to antimicrobial activity, the cytotoxic effects of this compound on human skin cells have been evaluated. The IC50 values against human skin fibroblasts and keratinocytes were found to be within a non-toxic range, indicating that this compound may be suitable for dermatological applications .

Table 2: Cytotoxicity Data for Zinc Complexes

CompoundCell TypeIC50 (µM)
This compoundHuman Skin Fibroblasts162.65
Human Epidermal Keratinocytes171.73
ZnCl2Human Skin Fibroblasts127

The data suggests that while some zinc complexes exhibit cytotoxicity at higher concentrations, this compound demonstrates a favorable profile for skin applications .

Case Studies

  • Acne Treatment : A study explored the application of zinc amino acid complexes in formulations aimed at treating acne vulgaris. The results indicated that these complexes not only reduced bacterial load but also promoted skin healing without significant cytotoxicity .
  • Dermatological Applications : Another case study highlighted the use of zinc derivatives in cosmetic formulations. The findings suggested enhanced absorption and reduced irritation potential compared to traditional zinc salts, making them ideal candidates for sensitive skin products .

Q & A

Q. What are the established methods for synthesizing Bis(2-aminoacetoxy)ZINC, and how do reaction conditions influence yield?

this compound can be synthesized via ligand substitution reactions, typically involving zinc salts (e.g., ZnCl₂ or ZnSO₄) and 2-aminoacetic acid derivatives under controlled pH and temperature. A reflux setup with a 1:2 molar ratio of Zn²⁺ to ligand in aqueous or ethanol solutions is common . Yield optimization requires monitoring pH (ideally 6–8 to prevent ligand protonation) and temperature (60–80°C). Characterization via FT-IR confirms ligand coordination through shifts in carboxylate (COO⁻) stretching frequencies (~1600 cm⁻¹), while elemental analysis verifies stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal stability?

  • X-ray diffraction (XRD): Determines crystallinity and lattice parameters. Amorphous phases may indicate incomplete ligand coordination.
  • Thermogravimetric analysis (TGA): Assesses thermal stability by tracking mass loss at elevated temperatures (e.g., decomposition >200°C suggests robust metal-ligand bonds).
  • NMR spectroscopy: ¹H/¹³C NMR in DMSO-d₆ identifies proton environments and ligand integrity. Absence of free ligand peaks confirms complex formation .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to light, humidity (40–75% RH), and temperature (4–40°C) over 4–12 weeks. Monitor degradation via HPLC for ligand dissociation or UV-Vis for spectral shifts. Store in inert, airtight containers at 2–8°C to minimize hydrolysis .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s bioactivity and binding modes?

Use the ZINC database (http://zinc15.docking.org ) to retrieve 3D conformers in mol2/sdf formats, and perform molecular docking with AutoDock Vina or Schrödinger Suite. Key steps:

  • Tautomer/protonation state: Assign biologically relevant states using ZINC’s curated data.
  • Binding site flexibility: Apply induced-fit docking to account for receptor conformational changes.
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported toxicological data for zinc-amino acid complexes?

Contradictions often arise from divergent experimental models (e.g., in vitro vs. in vivo) or exposure durations. Apply the FINER framework to refine hypotheses:

  • Feasibility: Use ATSDR-recommended biomarkers (e.g., serum zinc levels, metallothionein induction) for consistent exposure assessment.
  • Novelty: Conduct dose-response studies across cell lines (e.g., HEK293 vs. HepG2) to isolate cell-type-specific effects.
  • Ethics: Adhere to OECD guidelines for acute/chronic toxicity testing in animal models .

Q. What experimental designs are optimal for studying this compound’s interaction with metalloenzymes?

  • Kinetic assays: Monitor enzyme activity (e.g., carbonic anhydrase) via stopped-flow spectrophotometry with/without the compound.
  • Competitive inhibition: Introduce EDTA to chelate free Zn²⁺ and isolate complex-specific effects.
  • Structural analysis: Use X-ray crystallography or cryo-EM to resolve binding motifs at enzyme active sites .

Q. How can researchers integrate omics data to elucidate the compound’s mechanism in immune modulation?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by this compound in immune cells (e.g., macrophages). Focus on:

  • Zinc-regulated genes: MTF-1 targets (e.g., metallothioneins, ZnT transporters).
  • Cytokine profiling: ELISA for IL-6, TNF-α, and IFN-γ to assess pro-/anti-inflammatory responses .

Methodological Resources

  • Synthesis & Characterization: Refer to ligand substitution protocols in and stability testing in .
  • Computational Screening: Utilize ZINC’s 3D conformers and docking tutorials .
  • Toxicology: Follow ATSDR guidelines for biomarker analysis .

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